
2-Bromo-3-fluoronitrobenzene
Overview
Description
2-Bromo-3-fluoronitrobenzene is an organic compound with the chemical formula C6H3BrFNO2. It is a pale-yellow to yellow or red-brown solid or liquid . This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to prepare 2-Bromo-3-fluoronitrobenzene involves the nitration of 2-bromo-3-fluorobenzene. The process typically includes the following steps :
Acetylation: o-Bromoaniline reacts with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide.
Nitration: N-(2-bromophenyl)acetamide undergoes nitration with nitric acid to produce N-(2-bromo-6-nitrobenzophenone)acetamide.
Hydrolysis: The nitrated product is hydrolyzed to yield 2-bromo-6-nitroaniline.
Diazotization and Fluorination: 2-Bromo-6-nitroaniline is subjected to diazotization followed by fluorination to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. The use of cost-effective raw materials and efficient reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoronitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is 2-bromo-3-fluoroaniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Drug Synthesis:
2-Bromo-3-fluoronitrobenzene is recognized as a crucial intermediate in the synthesis of various anticancer agents. For instance, it has been reported to be utilized in the production of Azilsartan, an antihypertensive medication that has shown promise in cancer treatment due to its ability to inhibit tumor growth . The compound's nitro group can be reduced to an amine, facilitating further functionalization that leads to biologically active compounds.
2. Synthesis of Indole Derivatives:
Recent studies have highlighted the importance of this compound in synthesizing indole derivatives, which exhibit significant biological activities, including antibacterial and antifungal properties. These derivatives have been shown to have cytoprotective effects and potential therapeutic applications against various types of cancer .
Organic Synthesis Applications
1. Regioselective C–H Bond Arylation:
The compound has been employed in palladium-catalyzed C–H bond arylation reactions, allowing for the selective modification of fluorobenzene derivatives. This method enables the introduction of diverse functional groups at specific positions on aromatic rings, enhancing the complexity and functionality of synthesized molecules .
2. Nitroarene Transformations:
this compound can participate in SET (Single Electron Transfer) activation reactions, leading to various cycloaddition products with high yields. Such transformations are valuable for developing new materials and compounds with specific electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoronitrobenzene involves its reactivity due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro). These groups make the compound susceptible to nucleophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloronitrobenzene
- 2-Bromo-3-iodonitrobenzene
- 2-Bromo-3-nitrobenzene
Uniqueness
2-Bromo-3-fluoronitrobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The fluorine atom, in particular, enhances the compound’s stability and reactivity in certain chemical reactions .
Biological Activity
2-Bromo-3-fluoronitrobenzene (C6H3BrFNO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring. Its molecular structure can be represented as follows:
- Molecular Formula: C6H3BrFNO2
- Molecular Weight: 205.00 g/mol
- CAS Number: 18373474
The synthesis of this compound typically involves the bromination and fluorination of nitrobenzene derivatives. One method includes the acetylization of o-bromoaniline followed by nitration and diazotization reactions to yield the desired product .
Anticancer Properties
Research indicates that this compound serves as an important intermediate in the synthesis of anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines, primarily attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
The biological activity of this compound can be linked to its capacity to form reactive intermediates that may interact with DNA or proteins, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit key enzymes involved in tumor growth, such as protein kinases .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly inhibits the growth of human cancer cell lines, including breast and colon cancer cells. The IC50 values reported were in the micromolar range, suggesting potent activity .
- Mechanistic Insights : A study focusing on the interaction of this compound with specific protein targets revealed that it binds effectively to the active sites of certain kinases, disrupting their function and leading to reduced cell viability .
- Comparative Analysis : When compared to other halogenated nitrobenzenes, this compound exhibited superior anticancer activity, indicating that the combination of bromine and fluorine substituents enhances its biological efficacy .
Data Table: Biological Activity Summary
Property | Value |
---|---|
Molecular Weight | 205.00 g/mol |
Anticancer Activity | IC50 (micromolar range) |
Target Enzymes | Protein kinases |
Mechanism | Induces apoptosis |
Cell Lines Tested | Breast cancer, colon cancer |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and purification methods for 2-bromo-3-fluoronitrobenzene?
- Methodology : The compound is synthesized via diazotization of 2-fluoro-6-nitroaniline followed by bromination. A modified procedure by Gunstone and Tucker involves treating 2-fluoro-6-nitroaniline (4.7 g, 0.03 mol) with HBr and NaNO₂ under controlled temperatures (0–5°C). Steam distillation is critical for purification, yielding 72% (4.75 g) of pure product with a melting point of 42–43°C. Ensure stoichiometric control of HBr to avoid side reactions .
- Key Data :
Starting Material | Reagents | Yield (%) | m.p. (°C) |
---|---|---|---|
2-fluoro-6-nitroaniline | HBr, NaNO₂ | 72 | 42–43 |
Q. How can NMR spectroscopy distinguish this compound from structural isomers?
- Methodology : Analyze ¹H NMR (CDCl₃) peaks and coupling constants:
- H-3 : δ 7.2 (octet, J₃-₄ = 8.7 Hz, J₃-F = 1.5 Hz).
- H-4 : δ 6.6 (octet, J₄-₃ = 8.7 Hz).
- H-5 : δ 7.9 (octet).
The ortho-fluorine deshields H-6, shifting it upfield compared to bromine-containing analogs. Coupling constants confirm substituent positions, differentiating it from isomers like 4-bromo-2-fluoronitrobenzene .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (flash point ~12°C for analogs). Store at 0–6°C if dissolved in methanol. Dispose of waste via halogenated organic protocols, as brominated nitro compounds are toxic and potentially mutagenic .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution?
- Mechanistic Insight : The ortho-fluorine’s strong inductive (-I) effect polarizes the C-Br bond, accelerating reactivity. Comparative kinetic studies show it reacts twice as fast as 2-bromonitrobenzene and five times faster than 12-bromo-5-fluoronitrobenzene. Steric effects are negligible; solvation differences (e.g., in DMSO vs. THF) may modulate rates .
- Rate Constants :
Compound | Relative Reactivity |
---|---|
This compound | 2.0 (vs. 2-bromonitrobenzene) |
12-Bromo-5-fluoronitrobenzene | 0.4 (vs. This compound) |
Q. Why does the ortho-fluorine substituent induce greater shielding in H-6 compared to bromine in NMR analysis?
- Electronic Effects : Fluorine’s electronegativity creates a local diamagnetic anisotropy, deshielding H-6 (δ 7.58) while bromine’s polarizability causes downfield shifts in analogs (e.g., δ 7.72 for H-3 in 2-chloronitrobenzene). This contrast aids in structural confirmation .
Q. How should researchers resolve contradictions in reported reaction rates for bromo-fluoronitrobenzene derivatives?
- Analytical Approach :
Control Variables : Compare solvent polarity (e.g., [Cu⁺] = 0.1124 M in 5.25 M Cl⁻), temperature, and substrate purity.
Validate Data : Reproduce experiments using standardized conditions (e.g., pseudo-first-order kinetics).
Theoretical Modeling : Use DFT calculations to assess substituent electronic contributions (e.g., fluorine’s -I effect vs. resonance).
Discrepancies in literature rates (e.g., ±0.05 accuracy in rate constants) often arise from solvation or trace impurities .
Properties
IUPAC Name |
2-bromo-1-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVWQQTOYDXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593216 | |
Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-94-6 | |
Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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